2,5-Bis(chloromethyl)benzene-1,3-diol, with the molecular formula and a molecular weight of approximately 207.054 g/mol, is a chlorinated aromatic compound characterized by two chloromethyl groups attached to a benzene ring that also features hydroxyl groups in the 1 and 3 positions. This compound is notable for its potential applications in various chemical syntheses and biological studies. Its structure can be represented as follows:
The compound is typically used in organic synthesis and may exhibit various biological activities due to its functional groups.
Several methods can be employed to synthesize 2,5-bis(chloromethyl)benzene-1,3-diol:
2,5-Bis(chloromethyl)benzene-1,3-diol finds applications in various fields:
Several compounds share structural similarities with 2,5-bis(chloromethyl)benzene-1,3-diol. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1,2-Bis(chloromethyl)benzene | Two chloromethyl groups on adjacent carbons | |
1,4-Bis(chloromethyl)benzene | Chloromethyl groups on opposite carbons | |
Resorcinol | Hydroxyl groups at positions 1 and 3 |
The uniqueness of 2,5-bis(chloromethyl)benzene-1,3-diol lies in its specific arrangement of functional groups (two chloromethyl and two hydroxyl groups). This configuration allows for distinct reactivity patterns compared to similar compounds. For instance: